

Spectroscopic comparison of Benzyl (8-hydroxyoctyl)carbamate with its precursors

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Compound of Interest

Compound Name: Benzyl (8-hydroxyoctyl)carbamate

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A Spectroscopic Guide to the Synthesis of Benzyl (8-hydroxyoctyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, **Benzyl (8-hydroxyoctyl)carbamate**, with its primary precursors, 8-amino-1-octanol and benzyl chloroformate. The formation of the carbamate linkage introduces significant changes in the spectral features, which are elucidated here through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This information is critical for reaction monitoring, purity assessment, and structural confirmation in synthetic applications.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Benzyl (8-hydroxyoctyl)carbamate** and its precursors. Note that while experimental data is available for the precursors, the data for the final product is predicted based on established principles of spectroscopy and data from structurally similar compounds, as direct experimental spectra are not widely published.

Table 1: ¹H NMR Data (Predicted for Product)



Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
8-Amino-1-octanol	~3.64	t	HOCH ₂ -
~2.68	t	-CH ₂ NH ₂	
1.2-1.6	m	-(CH ₂) ₆ -	
Benzyl Chloroformate	7.3-7.4	m	Ar-H
5.27	s	-OCH₂Ph	
Benzyl (8- hydroxyoctyl)carbama te	7.3-7.4	m	Ar-H
5.10	s	-OCH₂Ph	
~4.85	t	-NH-	-
~3.63	t	HOCH ₂ -	-
~3.15	q	-CH₂NH-	_
1.2-1.6	m	-(CH ₂) ₆ -	

Table 2: 13C NMR Data (Predicted for Product)



Compound	Chemical Shift (δ) ppm	Assignment	
8-Amino-1-octanol	~62.9	CH₂OH	
~42.2	CH ₂ NH ₂		
~32.8, 29.4, 26.8, 25.7	-(CH ₂) ₆ -	_	
Benzyl Chloroformate	~169	C=O	
135.2	Ar-C (quat.)		
128.6, 128.5, 128.3	Ar-CH	_	
70.0	-OCH₂Ph	_	
Benzyl (8- hydroxyoctyl)carbamate	~156.7	C=O (carbamate)	
~136.8	Ar-C (quat.)		
~128.5, 128.0	Ar-CH	_	
~66.5	-OCH₂Ph	_	
~62.8	CH₂OH	_	
~41.0	-CH₂NH-	_	
~32.7, 29.9, 29.2, 26.6, 25.6	-(CH ₂) ₆ -	_	

Table 3: IR Spectroscopy Data



Compound	Key Absorptions (cm ⁻¹)	Functional Group
8-Amino-1-octanol	3300-3400 (broad)	O-H stretch
3200-3350 (two bands)	N-H stretch	_
2850-2950	C-H stretch (aliphatic)	
Benzyl Chloroformate	~1775	C=O stretch (acid chloride)
~1220	C-O stretch	
3030-3100	C-H stretch (aromatic)	
Benzyl (8- hydroxyoctyl)carbamate	3300-3400 (broad)	O-H stretch
~3320	N-H stretch (carbamate)	
2850-2950	C-H stretch (aliphatic)	_
~1690	C=O stretch (carbamate)	_
~1530	N-H bend	_
~1250	C-O stretch	

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)
8-Amino-1-octanol	C8H19NO	145.25	128 ([M-OH] ⁺), 114 ([M-CH ₂ OH] ⁺), 30 ([CH ₂ NH ₂] ⁺)
Benzyl Chloroformate	C8H7ClO2	170.59	107 ([C7H7O]+), 91 ([C7H7]+), 63 ([COCI]+)
Benzyl (8- hydroxyoctyl)carbama te	C16H25NO3	279.37	108 ([C7H8O]+), 91 ([C7H7]+), 146 ([M- C8H8O2]+)



Experimental Protocols

Synthesis of Benzyl (8-hydroxyoctyl)carbamate

This protocol is a general procedure for the N-protection of an amino alcohol with benzyl chloroformate.

- Materials: 8-amino-1-octanol, Benzyl chloroformate, Sodium bicarbonate (NaHCO₃),
 Dichloromethane (CH₂Cl₂), Water (H₂O), Anhydrous sodium sulfate (Na₂SO₄).
- Procedure:
 - In a round-bottom flask, dissolve 8-amino-1-octanol (1.0 eq.) in a 2:1 mixture of dichloromethane and water.
 - Add sodium bicarbonate (1.2 eq.) to the solution.
 - Cool the stirred mixture to 0 °C using an ice-water bath.
 - Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cold solution over a period of 20-30 minutes.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, separate the organic layer.
 - Wash the organic layer sequentially with 1N HCl, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

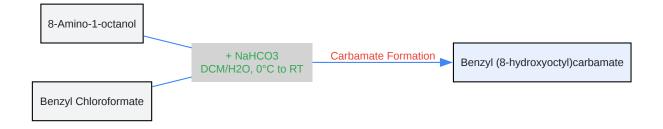
Spectroscopic Analysis



- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film on NaCl plates, while solid samples are typically analyzed as KBr pellets.
- Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compounds.

Visualizing the Synthesis and Workflow

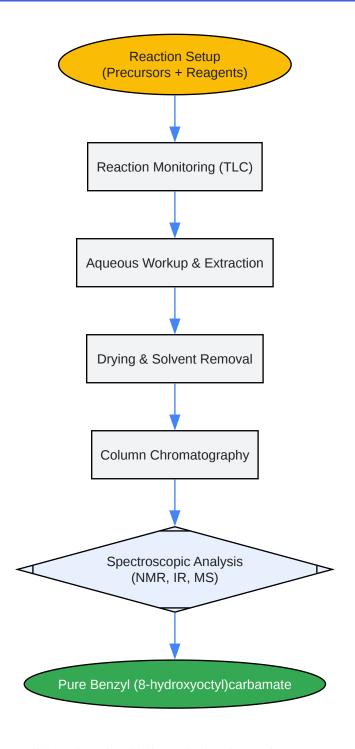
The following diagrams illustrate the chemical transformation and the general workflow for the synthesis and analysis of **Benzyl (8-hydroxyoctyl)carbamate**.



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Caption: Reaction scheme for the synthesis of **Benzyl (8-hydroxyoctyl)carbamate**.





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Caption: General workflow for the synthesis and purification of the target compound.

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